molecular formula C11H7F6N3 B1662841 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine CAS No. 123066-64-8

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine

Cat. No.: B1662841
CAS No.: 123066-64-8
M. Wt: 295.18 g/mol
InChI Key: XOXBUERZFCPKDR-UHFFFAOYSA-N
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Description

CRAC intermediate 2 is a chemical compound used as an intermediate in the synthesis of CRAC channel inhibitors. These inhibitors are crucial in the study and treatment of various diseases, particularly those related to immune responses and inflammation .

Mechanism of Action

Target of Action

The primary target of 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine, also known as CRAC Intermediate 2, is the Calcium Release-Activated Calcium (CRAC) channel . The CRAC channel is a highly Ca2±selective store-operated channel expressed in various tissues, including T cells and mast cells . It plays a crucial role in regulating critical cellular processes such as gene expression, motility, and the secretion of inflammatory mediators .

Mode of Action

It is known that the compound interacts with the crac channels, potentially modulating their activity . This modulation could involve preventing the accumulation of dangerously high levels of calcium caused by a disease insult, while also modulating immune-cell function to counter the inflammatory response associated with the same condition .

Biochemical Pathways

The biochemical pathways affected by CRAC Intermediate 2 are primarily related to calcium signaling. The compound’s interaction with the CRAC channels affects the influx of calcium ions (Ca2+) into the cell . This can influence various downstream effects, including the regulation of gene expression, cell proliferation, secretion of inflammatory mediators, and cell migration .

Result of Action

The result of CRAC Intermediate 2’s action is the modulation of calcium signaling within the cell. By interacting with the CRAC channels, the compound can potentially protect cells from the harmful effects of excessive intracellular calcium levels . This can lead to a reduction in the expression of proinflammatory proteins, such as cytokines by immune cells, which can help to mitigate serious inflammatory disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

CRAC intermediate 2 is synthesized through a series of chemical reactions, starting from readily available starting materialsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of CRAC intermediate 2 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

CRAC intermediate 2 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

CRAC intermediate 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in modulating calcium ion channels in cells.

    Medicine: Investigated for its potential therapeutic effects in treating autoimmune and inflammatory diseases.

    Industry: Used in the development of new drugs and chemical products

Comparison with Similar Compounds

CRAC intermediate 2 is unique in its specific structure and function. Similar compounds include other CRAC channel inhibitors like:

These compounds share some similarities in their ability to modulate calcium channels but differ in their specific molecular interactions and therapeutic applications .

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6N3/c12-10(13,14)8-5-9(11(15,16)17)20(19-8)7-3-1-6(18)2-4-7/h1-5H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXBUERZFCPKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372386
Record name 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

123066-64-8
Record name 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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